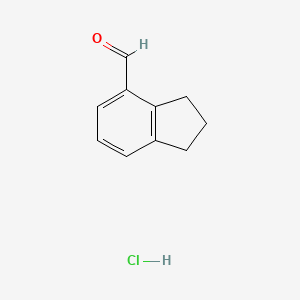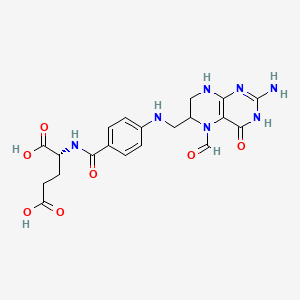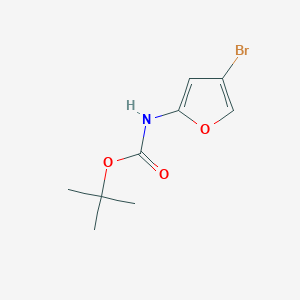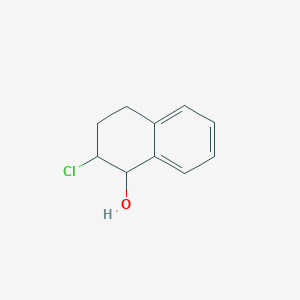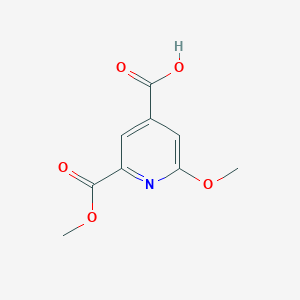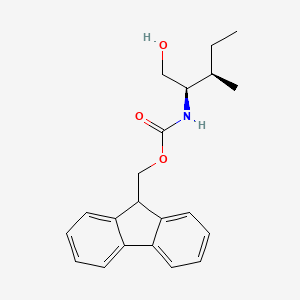
(4-Nitrobenzofuran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrobenzofuran-2-yl)methanamine is a chemical compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrobenzofuran-2-yl)methanamine typically involves the nitration of benzofuran followed by the introduction of the methanamine group. One common method is the electrophilic nitration of benzofuran using nitric acid and acetic acid, which yields 4-nitrobenzofuran. This intermediate can then be reacted with formaldehyde and ammonia to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. For example, the use of sodium hydride as a base in an anhydrous environment can improve the efficiency of the reaction and reduce the need for additional purification steps .
Chemical Reactions Analysis
Types of Reactions
(4-Nitrobenzofuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Reduction: 4-Aminobenzofuran-2-yl)methanamine.
Substitution: Various substituted benzofuran derivatives.
Condensation: Schiff bases with potential biological activities.
Scientific Research Applications
(4-Nitrobenzofuran-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer and infectious diseases.
Industry: Utilized in the synthesis of dyes and polymers with specific properties.
Mechanism of Action
The mechanism of action of (4-Nitrobenzofuran-2-yl)methanamine involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methanamine group can also participate in hydrogen bonding and electrostatic interactions with molecular targets, enhancing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound without the nitro and methanamine groups.
4-Nitrobenzofuran: Lacks the methanamine group but has similar biological activities.
(4-Aminobenzofuran-2-yl)methanamine: The reduced form of (4-Nitrobenzofuran-2-yl)methanamine.
Uniqueness
This compound is unique due to the presence of both the nitro and methanamine groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in different fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
(4-nitro-1-benzofuran-2-yl)methanamine |
InChI |
InChI=1S/C9H8N2O3/c10-5-6-4-7-8(11(12)13)2-1-3-9(7)14-6/h1-4H,5,10H2 |
InChI Key |
HRIMMEPRRLKGAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(OC2=C1)CN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









